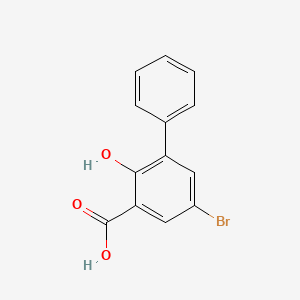
Phenol Red sodium salt
Overview
Description
Phenol Red Sodium Salt (PRSS) is a water-soluble anionic fluorescent dye . It possesses an extra Na ion attached with the SO3 group compared to phenol red . It is intended for use in cell culture applications . A solution of phenol red will have a yellow color at a pH of 6.4 or below and a red color at a pH of 8.2 and above .
Synthesis Analysis
The synthetic method for this compound involves condensing o-benzenesulfonic acid anhydride with phenol under the catalysis of anhydrous zinc chloride . The prepared phenol red is then reacted with alkali to obtain the sodium salt . This method has the advantages of a short period, non-toxic raw material, and high yield .Molecular Structure Analysis
The empirical formula of this compound is C19H13NaO5S . It has a molecular weight of 376.36 .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenol red is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates with the formation of a red-colored solution . This compound is soluble in water (25 mg/ml) yielding a dark red solution .Scientific Research Applications
Adsorption Techniques in Water Treatment
Phenol Red sodium salt has been studied for its potential in water treatment. A study by Tor et al. (2006) investigated the removal of phenol from aqueous solutions using neutralized red mud, a technique that could be applied for the purification of industrial wastewater.
Drug Absorption Studies
The interaction of Phenol Red with various substances can be used to understand drug absorption. For example, Feldman, Salvino, and Gibaldi (1970) studied the effect of sodium deoxycholate on Phenol Red absorption in rats, providing insights into how different compounds can affect drug uptake in the body.
Effects on Cell Membranes
The influence of Phenol Red on cell membranes is another area of research. Saha et al. (2021) reported the effects of micelles on the molecular organization of this compound in Langmuir-Blodgett films, which is significant for understanding cell membrane interactions in biological systems.
Pharmacological Studies
Phenol Red is used in pharmacological research to study drug interactions and effects. For instance, King et al. (2005) explored its role as an antagonist at rat P2X1R receptors, providing valuable data for developing new drugs targeting specific receptors.
Histochemical Applications
In the field of histochemistry, Phenol Red has been used to identify specificchemical compounds in tissue samples. A study by Baker (1956) demonstrated the use of Phenol Red in detecting phenols, such as tyrosine in proteins, through a specific coloration process.
Application in Sensory Devices
Phenol Red has also been utilized in the development of sensory devices. Liu, Liu, and Chen (2005) developed a method to immobilize Phenol Red into poly(vinyl alcohol) (PVA) membranes for an optical pH sensor, showcasing its utility in creating devices that can detect and measure pH changes.
Mechanism of Action
Target of Action
Phenol Red Sodium Salt, also known as phenolsulfonphthalein or PSP , is primarily used as a pH indicator in cell biology laboratories . It is used to identify changes from neutral to acidic pH values in cell culture media . It can act as a weak estrogen, especially with human breast cancer cells .
Mode of Action
This compound’s mode of action is based on its pH-sensitive color change. It exhibits a gradual transition from yellow (at pH 6.4 or below) to red (at pH 8.2 or above) . This color change allows researchers to monitor pH changes in cell cultures .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pH regulation. As cells grow and proliferate, the culture media progressively becomes more acidic as the cells consume nutrients and produce metabolites . This compound, acting as a pH indicator, allows for the visualization of these pH shifts .
Pharmacokinetics
This compound is slightly soluble in water (3 mg/ml) and in alcohol (4 mg/ml) . It is readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution . These properties impact its bioavailability in cell culture applications.
Result of Action
The primary result of this compound’s action is the visual indication of pH changes in cell culture media. This allows researchers to monitor the health of the culture and make necessary adjustments . Additionally, it has been found to act as a weak estrogen, especially in human breast cancer cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. Its color change is pH-dependent, occurring over the pH range of 6.8 to 8.2 . It is stable in air and its solubility varies with the solvent used . It is typically used in cell culture media at 11 mg/L .
Safety and Hazards
Future Directions
Phenol Red sodium salt is widely used in culture media to identify changes from neutral to acidic pH values . It is typically used in cell culture media at 11 mg/L . Phenol red in tissue culture media can act as a weak estrogen, especially with human breast cancer cells . Future research may focus on further understanding its effects in various biological systems and potential applications in biomedical research .
properties
IUPAC Name |
sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYOKBQJILTEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044420 | |
| Record name | Phenol Red sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red crystals; Soluble in water; [MSDSonline] | |
| Record name | Phenol red, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
34487-61-1 | |
| Record name | Phenolsulfonephthalein sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol Red sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?
A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.
Q2: How does this compound behave in a memory device?
A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.
Q3: How is the degradation of this compound confirmed in these studies?
A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.
Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?
A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:
- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].
Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?
A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)


![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)



![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)